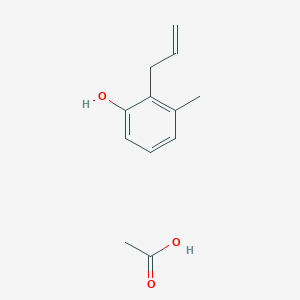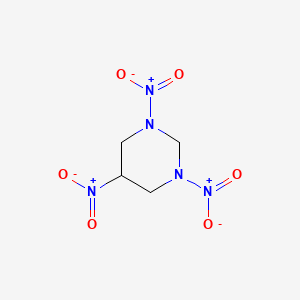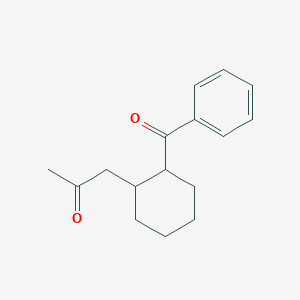
1-(2-Benzoylcyclohexyl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Benzoylcyclohexyl)propan-2-one is an organic compound with the molecular formula C16H20O2 It is a ketone derivative, characterized by the presence of a benzoyl group attached to a cyclohexyl ring, which is further connected to a propan-2-one moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Benzoylcyclohexyl)propan-2-one typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of cyclohexanone with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to yield the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the scalability of the synthesis process.
化学反応の分析
Types of Reactions
1-(2-Benzoylcyclohexyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzoyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
1-(2-Benzoylcyclohexyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of 1-(2-Benzoylcyclohexyl)propan-2-one involves its interaction with specific molecular targets. The benzoyl group can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding affinity. The cyclohexyl ring provides structural stability, while the propan-2-one moiety contributes to the compound’s electrophilic nature.
類似化合物との比較
Similar Compounds
Phenylacetone: Similar in structure but lacks the cyclohexyl ring.
Benzylacetone: Contains a benzyl group instead of a benzoyl group.
Cyclohexylacetone: Similar but with a different substitution pattern on the cyclohexyl ring.
Uniqueness
1-(2-Benzoylcyclohexyl)propan-2-one is unique due to the combination of its benzoyl, cyclohexyl, and propan-2-one moieties, which confer distinct chemical and physical properties
特性
CAS番号 |
58337-94-3 |
|---|---|
分子式 |
C16H20O2 |
分子量 |
244.33 g/mol |
IUPAC名 |
1-(2-benzoylcyclohexyl)propan-2-one |
InChI |
InChI=1S/C16H20O2/c1-12(17)11-14-9-5-6-10-15(14)16(18)13-7-3-2-4-8-13/h2-4,7-8,14-15H,5-6,9-11H2,1H3 |
InChIキー |
VGTLLILBANDNAU-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CC1CCCCC1C(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


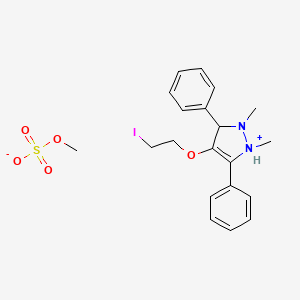
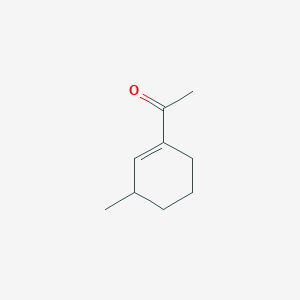
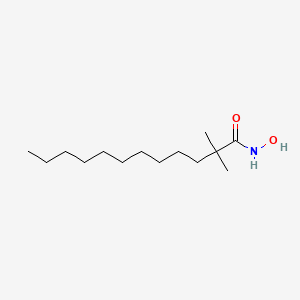

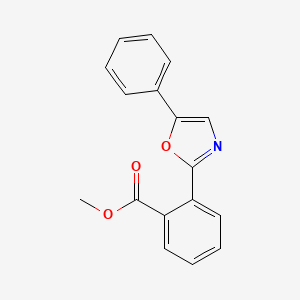
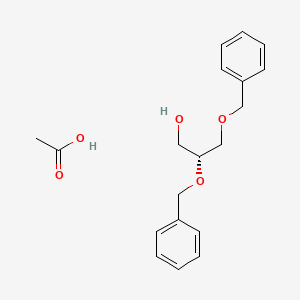
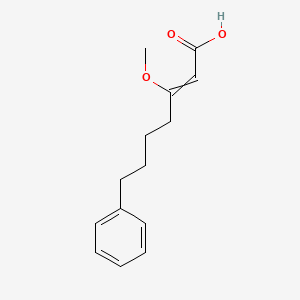
![(3Z)-3-[(Naphthalen-1-yl)imino]-2-benzofuran-1(3H)-one](/img/structure/B14618576.png)

![Acetamide, 2-cyano-2-[(2-nitrophenyl)hydrazono]-](/img/structure/B14618588.png)

![1-(3-heptoxypropyl)-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14618593.png)
